Cas no 3209-22-1 (2,3-Dichloro-1-nitrobenzene)
2,3-Dichloro-1-nitrobenzene structure
2,3-Dichloro-1-nitrobenzene
2,3-Dichloro-1-nitrobenzene Properties
Names and Identifiers
-
- 1,2-Dichloro-3-nitrobenzene
- 3-Nitro-o-dichlorobenzene
- 1,2-dichloro-3-nitro-benzen
- 2,3-Dichloro-1-nitrobenzene
- 2,3-DICHLORONITROBENZENE PESTANAL, 250 M
- 1,2-dichlor-3-nitrobenzene
- 2,3-Dichloronitrobenzene
- 1,2-Dichlor-3-nitrobenzol
- 1,2-dichloro-3-nitrobenzne
- 1-Nitro-2,3-dichlorobenzene
- 2,3,6-TRICHLORO-4-TRIFLUOROMETHYL-PHENYLAMINE
- 2,3-dichloro-nitrobenzene
- 3,2-DICHLORO-1-NITROBENZENE
- dichloro-nitrobenzene
- mononitrodichlorobenzene
- vic.-Nitro-o-dichlorobenzene
- AI3-15074
- CAS-3209-22-1
- DICHLORONITROBENZENE
- SCHEMBL58157
- NCGC00091860-02
- BRN 2048029
- EINECS 221-717-7
- 2,3-DICHLORONITROBENZENE [HSDB]
- HSDB 4279
- 3209-22-1
- Benzene, 1,2-dichloro-3-nitro-
- DICHLORONITROBENZENE, 2,3-
- NCGC00258405-01
- 985EWS35KG
- 1,2-bis(chloranyl)-3-nitro-benzene
- NS00002945
- CHEMBL168024
- EN300-21775
- InChI=1/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3
- DTXSID8024997
- Benzene,2-dichloro-3-nitro-
- A821127
- 1, 2 -Dichloro-3-Nitro-benzene
- EC 221-717-7
- 27900-75-0
- Tox21_200851
- NSC60641
- 1,2 -Dichloro-3-Nitro-benzene
- NSC-60641
- 1,2-Dichloro-3-nitro-benzene
- FT-0609570
- Q2173513
- NCGC00091860-03
- D0386
- W-106859
- CCRIS 5901
- DTXCID704997
- 2,3-dichloro- 1-nitrobenzene
- E78836
- 1,2-Dichloro-3-nitrobenzene, PESTANAL(R), analytical standard
- Benzene, dichloronitro-
- MFCD00007062
- UNII-985EWS35KG
- AKOS000121058
- NSC 60641
- NCGC00091860-01
- +Expand
-
- MFCD00007062
- CMVQZRLQEOAYSW-UHFFFAOYSA-N
- InChI=1S/C6H3Cl2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
- C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)Cl
- 2048029
Computed Properties
- 190.95400
- 0
- 0
- 1
- 190.954
- 11
- 159
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 45.8A^2
Experimental Properties
- 3.42480
- 45.82000
- 1.5929 (estimate)
- 67 mg/L
- 257°C(lit.)
- 60.0 to 63.0 deg-C
- 0.0±0.5 mmHg at 25°C
- 152 ºC
- 66.8mg/l
- Not available
- Soluble in water
- 1.449
2,3-Dichloro-1-nitrobenzene Security Information
- GHS06
- CZ5240000
- 3
- 9
- S60-S61-S37
- III
- III
- R20/22; R51/53
- 9
- Xn N
- UN 3077 9/PG 3
- H301
- P301+P310
- dangerous
- Store at 4 ° C, better storage at -4 ° C
- III
- R20/22;R51/53
- Danger
- Yes
- 9
2,3-Dichloro-1-nitrobenzene Customs Data
- 2904909090
-
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,3-Dichloro-1-nitrobenzene Related Literature
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1. Contribution to the study of the mechanism of the Ullmann biaryl condensation. The reaction of 2,3-dichloronitrobenzeneYves Mugnier,Etienne Laviron J. Chem. Soc. Perkin Trans. 2 1979 1264
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2. 109. Steric inhibition of resonance. Part I. The dichloronitrobenzenesGeorge Thomson J. Chem. Soc. 1944 404
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3. Electrophilic aromatic substitution. Part 35. Chlorination of 1,3-dinitrobenzene, 1-chloro-2,4-dinitrobenzene, and 2,4-dinitrotoluene with nitric acid and hydrogen chloride or chlorine in sulphuric acid or oleumMartin W. Melhuish,Roy B. Moodie J. Chem. Soc. Perkin Trans. 2 1989 667
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4. Electrophilic aromatic substitution. Part 33. Kinetics and products of aromatic nitrations in solutions of dinitrogen pentaoxide in nitric acidRoy B. Moodie,R. John Stephens J. Chem. Soc. Perkin Trans. 2 1987 1059
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Vinicius M. Alves,Eugene N. Muratov,Stephen J. Capuzzi,Regina Politi,Yen Low,Rodolpho C. Braga,Alexey V. Zakharov,Alexander Sedykh,Elena Mokshyna,Sherif Farag,Carolina H. Andrade,Victor E. Kuz'min,Denis Fourches,Alexander Tropsha Green Chem. 2016 18 4348
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Runzhe Liang,Xiaonan Duan,Jisong Zhang,Zhihong Yuan React. Chem. Eng. 2022 7 590
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8. From crystal structure prediction to polymorph prediction: interpreting the crystal energy landscapeSarah L. Price Phys. Chem. Chem. Phys. 2008 10 1996
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9. Cytotoxic compounds. Part 22. Reactions of 2,2′-iminodiethanol with some chloronitrobenzenesAnthony J. Abela Medici,Leonard N. Owen,Constantine Sflomos J. Chem. Soc. Perkin Trans. 1 1977 2517
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10. Transition-metal-free synthesis of indole-fused dibenzo[b,f][1,4]oxazepines via Smiles rearrangementFangdong Hu,Huanhuan Liu,Jiong Jia,Chen Ma Org. Biomol. Chem. 2016 14 11076